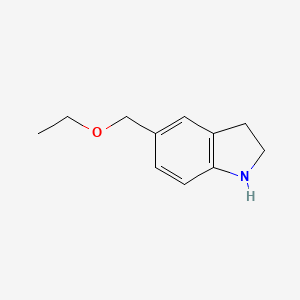
5-(Ethoxymethyl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethoxymethyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with an ethoxymethyl group attached to the 5-position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxymethyl)-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dihydro-1H-indole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 2,3-dihydro-1H-indole and an ethoxymethyl halide. This method requires a palladium catalyst, such as palladium acetate, and a ligand, such as triphenylphosphine, in the presence of a base like potassium carbonate. The reaction is usually performed in a solvent like toluene or dioxane under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
5-(Ethoxymethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce 2,3-dihydro-1H-indole derivatives with different alkyl groups.
Aplicaciones Científicas De Investigación
5-(Ethoxymethyl)-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mecanismo De Acción
The mechanism of action of 5-(Ethoxymethyl)-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethoxymethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The indole core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of an ethoxymethyl group.
5-(Methoxymethyl)-2,3-dihydro-1H-indole: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
5-(Hydroxymethyl)-2,3-dihydro-1H-indole: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
5-(Ethoxymethyl)-2,3-dihydro-1H-indole is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. The ethoxymethyl group can enhance the compound’s solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
5-(ethoxymethyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15NO/c1-2-13-8-9-3-4-11-10(7-9)5-6-12-11/h3-4,7,12H,2,5-6,8H2,1H3 |
Clave InChI |
VFGOCVIHSWJKTM-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=CC2=C(C=C1)NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Fluorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13184767.png)
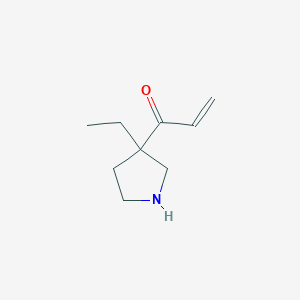
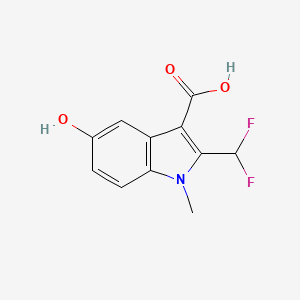


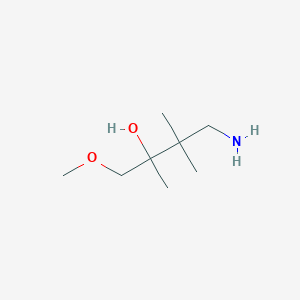
![3-[2-(Benzyloxy)ethyl]-3-(chloromethyl)oxolane](/img/structure/B13184789.png)

![2-[1-(Aminomethyl)cyclobutyl]-2-hydroxyacetic acid](/img/structure/B13184801.png)

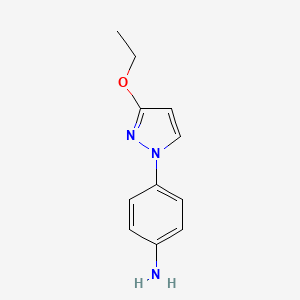
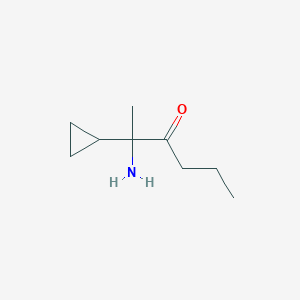
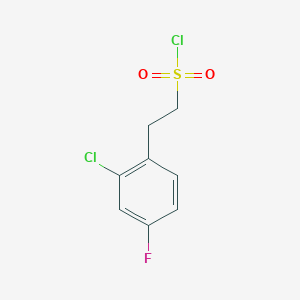
![({[4-(Bromomethyl)hept-6-en-1-yl]oxy}methyl)benzene](/img/structure/B13184826.png)
